molecular formula C9H20ClN B1428587 3-Cyclohexylpropanamine hydrochloride CAS No. 90726-03-7

3-Cyclohexylpropanamine hydrochloride

Cat. No.: B1428587
CAS No.: 90726-03-7
M. Wt: 177.71 g/mol
InChI Key: DNDZKTKJSBYACL-UHFFFAOYSA-N
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Description

3-Cyclohexylpropanamine hydrochloride is a chemical compound that belongs to the class of amines. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes. The compound has a molecular weight of 177.72 and its IUPAC name is 3-cyclohexyl-1-propanamine hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpropanamine hydrochloride typically involves the reaction of cyclohexylpropanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving cyclohexylpropanamine in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction mixture is then stirred and heated to facilitate the reaction, and the product is isolated by filtration and drying .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is typically purified using techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

3-Cyclohexylpropanamine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of various amine derivatives.

    Biology: In studies involving the modulation of biological pathways and receptor interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Used in the manufacturing of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A related compound with similar structural features but lacking the propyl group.

    Propanamine: A simpler amine with a propyl group but without the cyclohexyl ring.

    Cyclohexylpropanol: A compound with a similar structure but containing a hydroxyl group instead of an amine.

Uniqueness

3-Cyclohexylpropanamine hydrochloride is unique due to its specific combination of a cyclohexyl ring and a propylamine group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-cyclohexylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h9H,1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDZKTKJSBYACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylpropanamine hydrochloride
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3-Cyclohexylpropanamine hydrochloride
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3-Cyclohexylpropanamine hydrochloride
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3-Cyclohexylpropanamine hydrochloride
Reactant of Route 5
3-Cyclohexylpropanamine hydrochloride
Reactant of Route 6
3-Cyclohexylpropanamine hydrochloride

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